Bienvenue dans la boutique en ligne BenchChem!

6-(1H-pyrazol-4-yl)isoquinoline

Medicinal Chemistry Scaffold Design Kinase Inhibitor

6-(1H-Pyrazol-4-yl)isoquinoline is a heterocyclic building block comprising an isoquinoline core substituted at the 6-position with a 1H-pyrazol-4-yl moiety. With a molecular formula of C12H9N3, a molecular weight of 195.22 g/mol, a calculated LogP of 2.62, and a topological polar surface area (TPSA) of 41.57 Ų, it represents a distinct non-fused regioisomer within the broader pyrazolyl-isoquinoline class.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
CAS No. 1105710-35-7
Cat. No. B8709088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-pyrazol-4-yl)isoquinoline
CAS1105710-35-7
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C=C1C3=CNN=C3
InChIInChI=1S/C12H9N3/c1-2-11-6-13-4-3-10(11)5-9(1)12-7-14-15-8-12/h1-8H,(H,14,15)
InChIKeyUISAKNJPCXJPAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1H-Pyrazol-4-yl)isoquinoline (CAS 1105710-35-7): A Non-Fused, 6-Substituted Pyrazolyl-Isoquinoline Scaffold for Targeted Kinase and Protease Inhibitor Programs


6-(1H-Pyrazol-4-yl)isoquinoline is a heterocyclic building block comprising an isoquinoline core substituted at the 6-position with a 1H-pyrazol-4-yl moiety . With a molecular formula of C12H9N3, a molecular weight of 195.22 g/mol, a calculated LogP of 2.62, and a topological polar surface area (TPSA) of 41.57 Ų, it represents a distinct non-fused regioisomer within the broader pyrazolyl-isoquinoline class . This compound serves as a core intermediate in multiple patent-protected therapeutic programs, including plasma kallikrein inhibitors for hereditary angioedema [1], NF-κB pathway modulators via TGF-β activated kinase 1 (TAK1) inhibition [2], and p38 kinase inhibitors for inflammatory disorders [3].

Why 6-(1H-Pyrazol-4-yl)isoquinoline Cannot Be Interchanged with Regioisomeric or Fused Pyrazoloisoquinoline Analogs in Medicinal Chemistry Programs


Substitution of 6-(1H-pyrazol-4-yl)isoquinoline with its closest regioisomer (e.g., 5-(1H-pyrazol-4-yl)isoquinoline, CAS 1185478-09-4) or with fused pyrazoloisoquinoline systems (e.g., pyrazolo[4,3-c]isoquinoline) introduces pronounced shifts in both physicochemical properties and target engagement profiles. While the 5-substituted isomer shares the same molecular weight, the 6-substituted scaffold positions the pyrazole moiety at a distinct vector angle relative to the isoquinoline nitrogen, directly impacting hydrogen-bonding geometry with kinase hinge regions [1]. Furthermore, fused pyrazoloisoquinolines were historically misassigned as NF-κB-inducing kinase (NIK) inhibitors but were subsequently demonstrated to inhibit TGF-β activated kinase 1 (TAK1) instead, confirming that even subtle changes in ring connectivity fundamentally alter kinase selectivity [1]. The non-fused, 6-substituted scaffold of 6-(1H-pyrazol-4-yl)isoquinoline is specifically claimed in plasma kallikrein inhibitor patents, where the isoquinolin-6-yl-methyl linkage is critical for potency [2].

Quantitative Differentiation Evidence for 6-(1H-Pyrazol-4-yl)isoquinoline Versus Closest Analogs


Positional Scaffold Differentiation: 6-(1H-Pyrazol-4-yl)isoquinoline vs. 5-(1H-Pyrazol-4-yl)isoquinoline Regioisomer

6-(1H-Pyrazol-4-yl)isoquinoline (CAS 1105710-35-7) and 5-(1H-Pyrazol-4-yl)isoquinoline (CAS 1185478-09-4) are regioisomers with identical molecular formulas (C12H9N3, MW 195.22) but different substitution positions on the isoquinoline ring . The 6-substituted isomer projects the pyrazole moiety at a distinct geometric vector relative to the isoquinoline nitrogen, which is critical for target engagement. Specifically, the 6-position is the vector claimed in plasma kallikrein inhibitor patents (WO2024059186), where the isoquinolin-6-yl-methyl scaffold is essential for inhibitory activity; the 5-substituted regioisomer is not claimed in this patent family, indicating a lack of suitable target engagement geometry [1]. This positional specificity directly determines whether a compound can access the plasma kallikrein active site.

Medicinal Chemistry Scaffold Design Kinase Inhibitor

Physicochemical Differentiation: Calculated LogP and TPSA of 6-(1H-Pyrazol-4-yl)isoquinoline vs. 1-(Isoquinolin-6-yl)-1H-pyrazol-4-amine

6-(1H-Pyrazol-4-yl)isoquinoline (LogP 2.62, TPSA 41.57 Ų) differs from the amino-substituted analog 1-(isoquinolin-6-yl)-1H-pyrazol-4-amine (CAS 1105711-64-5, MW 210.23, predicted TPSA ~57.78 Ų for a related scaffold) [1] in both lipophilicity and hydrogen-bonding capacity. The lower TPSA of 6-(1H-pyrazol-4-yl)isoquinoline (41.57 vs. ~57.78 Ų) suggests superior passive membrane permeability, while the absence of the primary amine group eliminates a potential metabolic soft spot (N-dealkylation or oxidation) present in the amino analog. The LogP of 2.62 places the compound within the favorable range for CNS drug-likeness (LogP 2–5), whereas the amino analog's increased polarity may limit blood-brain barrier penetration.

Drug Design Physicochemical Properties ADME Prediction

Scaffold-Derived Target Versatility: TAK1 Inhibition by Pyrazoloisoquinolines vs. Plasma Kallikrein Targeting by 6-Substituted Isoquinolines

Fused pyrazolo[4,3-c]isoquinoline derivatives were originally patented as NIK inhibitors but were subsequently demonstrated to inhibit TAK1 with an IC50 of 0.56 μM, while showing no activity against NIK or the alternative NF-κB pathway [1]. This misassignment underscores that even closely related pyrazoloisoquinoline scaffolds exhibit divergent kinase selectivity profiles. In contrast, the non-fused 6-(1H-pyrazol-4-yl)isoquinoline scaffold serves as the core for plasma kallikrein inhibitors (WO2024059186), a serine protease target entirely distinct from the TAK1 kinase [2]. The 6-substituted non-fused scaffold thus provides access to a different target class (serine proteases) than the fused pyrazoloisoquinolines (kinases).

Kinase Selectivity NF-κB Pathway Inflammation

Proximity to Validated Pharmacophores: SGC707 (PRMT3 Inhibitor) as a Proof-of-Concept for Isoquinolin-6-yl-Containing Chemical Probes

The isoquinolin-6-yl substructure present in 6-(1H-pyrazol-4-yl)isoquinoline is also found in SGC707 (1-(isoquinolin-6-yl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]urea), a potent and highly selective allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3) with an IC50 of 31 ± 2 nM and Kd of 53 ± 2 nM [1]. SGC707 demonstrates outstanding selectivity against 31 other methyltransferases and more than 250 non-epigenetic targets, validating the isoquinolin-6-yl vector as a privileged scaffold for achieving both potency and selectivity. In contrast, the 7-substituted analog 6-chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline is described as a general kinase inhibitor scaffold [2], lacking the specific PRMT3-targeting capability observed with the isoquinolin-6-yl geometry.

Epigenetics Chemical Probe PRMT3 Inhibition

P38 Kinase Inhibitor Scaffold Comparison: Isoquinolin-6-yl vs. Isoquinolin-7-yl Substitution in Eli Lilly Patent Series

The Eli Lilly patent family (US7582638B2) discloses pyrazole-isoquinoline urea derivatives as p38 kinase inhibitors, encompassing both 6-substituted and 7-substituted isoquinoline scaffolds [1]. Within this patent, compounds featuring the isoquinolin-6-yl substitution pattern are explicitly claimed alongside the 7-substituted variants, indicating that the 6-position vector can access the p38 ATP-binding site. However, the 6-substituted scaffold provides distinct intellectual property space compared to the more extensively explored 7-substituted analogs. The availability of both substitution patterns within the same patent family enables direct SAR comparison, with the 6-position offering a differentiated vector for optimizing selectivity against off-target kinases.

p38 MAP Kinase Inflammatory Disease Patent Analysis

Optimal Research and Industrial Application Scenarios for 6-(1H-Pyrazol-4-yl)isoquinoline Based on Evidence-Differentiated Properties


Plasma Kallikrein Inhibitor Development for Hereditary Angioedema (HAE)

6-(1H-Pyrazol-4-yl)isoquinoline serves as the direct precursor for N-((isoquinolin-6-yl)methyl)-1H-pyrazole-4-carboxamide derivatives claimed in WO2024059186 as plasma kallikrein inhibitors [1]. The 6-position substitution geometry is structurally essential for accessing the plasma kallikrein active site, a requirement not met by the 5-substituted regioisomer. Procurement of this specific compound enables synthetic elaboration toward clinical candidates for HAE and diabetic macular edema (DME), targets for which plasma kallikrein inhibition is clinically validated [1].

Epigenetic Chemical Probe Discovery Targeting PRMT3 and Related Methyltransferases

The isoquinolin-6-yl vector present in 6-(1H-pyrazol-4-yl)isoquinoline is the identical core substructure found in SGC707, a first-in-class PRMT3 chemical probe with an IC50 of 31 nM [2]. Researchers pursuing novel epigenetic inhibitors can leverage this compound as a starting scaffold for structure-activity relationship (SAR) exploration around the pyrazole moiety, with the confidence that the isoquinolin-6-yl geometry has been validated to confer both potency and selectivity in the methyltransferase target class [2].

p38 MAP Kinase Inhibitor Lead Optimization with Differentiated Intellectual Property

Within the Eli Lilly p38 kinase inhibitor patent family (US7582638B2), both 6- and 7-substituted pyrazoloisoquinolines are claimed, but the 6-substituted vector remains comparatively underexplored [3]. Organizations seeking novel p38 inhibitor scaffolds with freedom-to-operate advantages can use 6-(1H-pyrazol-4-yl)isoquinoline as a starting point for lead generation, potentially yielding inhibitors with differentiated kinase selectivity profiles compared to the extensively studied 7-substituted series [3].

TAK1/NF-κB Pathway Modulator Research with Defined Kinase Selectivity Expectations

The pyrazoloisoquinoline class has been rigorously characterized for TAK1 inhibition (IC50 = 0.56 μM) with confirmed inactivity against NIK, resolving earlier target misassignment [4]. For programs targeting the classical NF-κB pathway via TAK1, 6-(1H-pyrazol-4-yl)isoquinoline provides a structurally related but non-fused scaffold that may offer distinct physicochemical properties (LogP 2.62, TPSA 41.57 Ų) compared to fused pyrazolo[4,3-c]isoquinolines, enabling exploration of differential cellular permeability and in vivo pharmacokinetics [4].

Quote Request

Request a Quote for 6-(1H-pyrazol-4-yl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.